molecular formula C83H135N29O30S2 B1591704 Atriopeptin I (rat, mouse) CAS No. 89139-53-7

Atriopeptin I (rat, mouse)

Cat. No.: B1591704
CAS No.: 89139-53-7
M. Wt: 2083.3 g/mol
InChI Key: UXLDAJPPNWDHHB-ZSLGIGMFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrial natriuretic factor (103-123) is a defined 21-amino acid fragment of the atrial natriuretic factor (ANF) prohormone, corresponding to the C-terminal segment (residues 103-123) and also known as Atriopeptin-21 . This peptide is a crucial tool for researchers investigating the diverse biological activities and receptor interactions of the natriuretic peptide system, distinct from the more widely studied mature ANP (ANP 99-126) . Research Applications and Value This peptide exhibits a unique functional profile, making it valuable for dissecting specific physiological pathways. Studies have shown that Atrial natriuretic factor (103-123) potently relaxes intestinal smooth muscle strips but, notably, does not share this effect on vascular smooth muscle . This selectivity provides researchers with a specific tool to explore the mechanisms of smooth muscle relaxation in different tissues. Furthermore, the peptide retains natriuretic activity, supporting its application in studies focused on renal sodium handling and fluid balance . Its primary research value lies in understanding the structure-function relationships of natriuretic peptides and the functional heterogeneity of ANF receptors . Mechanism of Action The biological effects of natriuretic peptides are primarily mediated through the activation of particulate guanylate cyclase and the subsequent accumulation of intracellular cyclic guanosine monophosphate (cGMP) . Research indicates that the C-terminal structure of the ANF prohormone is critical for its receptor affinity and activity . Atrial natriuretic factor (103-123) helps researchers probe these specific interactions, as deletion of amino acids at the COOH-terminal end has been shown to drastically reduce peptide affinity for its receptors . Product Information This product is supplied as a high-purity synthetic peptide. It is presented For Research Use Only and is strictly not intended for any human or veterinary diagnostic, therapeutic, or other clinical applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H135N29O30S2/c1-8-39(5)64-79(139)97-29-59(120)98-41(7)66(126)102-46(19-20-56(85)117)71(131)108-51(33-114)70(130)96-30-61(122)100-47(23-38(3)4)68(128)95-31-62(123)101-54(77(137)105-49(25-57(86)118)74(134)109-53(35-116)81(141)142)36-143-144-37-55(110-76(136)52(34-115)107-67(127)43(84)32-113)78(138)104-48(24-42-15-11-10-12-16-42)69(129)94-27-58(119)93-28-60(121)99-44(17-13-21-91-82(87)88)72(132)112-65(40(6)9-2)80(140)106-50(26-63(124)125)75(135)103-45(73(133)111-64)18-14-22-92-83(89)90/h10-12,15-16,38-41,43-55,64-65,113-116H,8-9,13-14,17-37,84H2,1-7H3,(H2,85,117)(H2,86,118)(H,93,119)(H,94,129)(H,95,128)(H,96,130)(H,97,139)(H,98,120)(H,99,121)(H,100,122)(H,101,123)(H,102,126)(H,103,135)(H,104,138)(H,105,137)(H,106,140)(H,107,127)(H,108,131)(H,109,134)(H,110,136)(H,111,133)(H,112,132)(H,124,125)(H,141,142)(H4,87,88,91)(H4,89,90,92)/t39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDAJPPNWDHHB-ZSLGIGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H135N29O30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237543
Record name Atrial natriuretic factor (103-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2083.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89139-53-7
Record name Atrial natriuretic factor (103-123)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor (103-123)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isolation and Purification from Natural Sources

ANF peptides were originally isolated from rat atrial tissue, where the hormone is endogenously produced. The purification process typically involves:

  • Tissue Extraction: Atrial tissue is homogenized and extracted in aqueous or buffered solutions.
  • High-Performance Liquid Chromatography (HPLC): Multiple steps of reverse-phase HPLC are used to separate peptides based on hydrophobicity. For example, a C18 column with gradients of acetonitrile and trifluoroacetic acid is employed to isolate ANF peptides to homogeneity.
  • Activity-Guided Fractionation: Fractions are tested for biological activity such as inhibition of norepinephrine-induced contraction of smooth muscle, which helps identify the active peptide fractions.

This method yields several native forms of ANF peptides, including the 21-residue ANF (103-123). However, this fragment shows significantly reduced biological activity compared to longer forms like ANF (102-126).

Chemical Synthesis

Due to the limited yield and complexity of isolation from natural sources, solid-phase peptide synthesis (SPPS) is the preferred method for preparing ANF (103-123):

  • Solid-Phase Peptide Synthesis: This technique involves sequential addition of protected amino acids to a resin-bound growing peptide chain. The process uses Fmoc or Boc chemistry for amino acid protection and deprotection cycles.
  • Macrocyclization: The biologically active core of ANF peptides involves a disulfide-bridged 17-amino acid ring structure. The formation of this disulfide bond is critical and is achieved by oxidative folding after chain assembly.
  • Purification: Synthetic peptides are purified by reverse-phase HPLC to achieve high purity and correct folding.
  • Verification: The identity and purity are confirmed by mass spectrometry and amino acid sequencing (Edman degradation).

This method allows the production of ANF (103-123) with properties identical to the natural peptide, although the 21-residue peptide shows reduced activity, indicating the importance of the full ring and tail regions for function.

Recombinant DNA Technology

Advances in molecular biology have enabled the use of recombinant DNA methods to produce ANF peptides:

  • cDNA Cloning: The cDNA encoding the ANF precursor is cloned and expressed in bacterial or mammalian expression systems.
  • Prohormone Expression: The ANF precursor, a 152-amino acid prohormone, is expressed and subsequently processed by specific proteases to yield active peptides including ANF (103-123).
  • Proteolytic Cleavage: Enzymatic cleavage mimics physiological processing, generating the desired peptide fragments.
  • Purification: Recombinant peptides are purified using chromatographic techniques similar to those used for natural peptides.

This method provides a scalable and cost-effective approach to produce ANF peptides, though it requires careful control of post-translational modifications and folding.

Radiolabeling and Binding Assays for Preparation Validation

In research settings, ANF (103-123) and related peptides are often radiolabeled for receptor binding studies:

  • Iodination: ANF peptides are labeled with radioactive iodine (^125I) using lactoperoxidase and hydrogen peroxide, followed by purification via HPLC.
  • Binding Site Characterization: Radiolabeled ANF is used to study binding to platelet receptors or vascular tissues, confirming the biological activity and receptor affinity of prepared peptides.

Data Table: Comparison of Preparation Methods

Preparation Method Key Features Advantages Limitations
Natural Isolation & Purification Extraction from atrial tissue, multi-step HPLC purification Authentic peptide with natural modifications Low yield, labor-intensive
Solid-Phase Peptide Synthesis (SPPS) Sequential amino acid assembly, oxidative folding for disulfide bond High purity, scalable, precise control Requires expertise, costly reagents
Recombinant DNA Expression Expression of prohormone cDNA, enzymatic cleavage Scalable, cost-effective for large amounts Complex folding and processing
Radiolabeling for Assays Iodination with ^125I, HPLC purification Enables functional validation Requires handling of radioisotopes

Research Findings on Preparation and Activity

  • The disulfide bridge in the 17-amino acid ring structure is essential for biological activity; its reduction or cleavage abolishes activity.
  • The 21-residue ANF (103-123) shows significantly reduced potency compared to longer ANF peptides, indicating the importance of peptide length and structure in function.
  • Radiolabeled ANF prepared by iodination retains high specific activity (~1000 Ci/mmol) and stability during incubation with platelets, validating the preparation method for receptor studies.
  • Studies using synthetic and recombinant peptides confirm that the ring structure and C-terminal tails contribute critically to receptor binding and physiological effects.

Scientific Research Applications

Physiological Mechanisms

ANF (103-123) primarily functions by interacting with specific receptors that activate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This process results in various biological effects:

  • Vasodilation : ANF induces vasodilation by relaxing vascular smooth muscle, which decreases blood pressure and enhances renal blood flow .
  • Diuresis and Natriuresis : It promotes diuresis (increased urine production) and natriuresis (increased sodium excretion) by inhibiting sodium reabsorption in the kidneys, particularly affecting the proximal tubule and collecting ducts .
  • Inhibition of Renin-Angiotensin-Aldosterone System (RAAS) : ANF suppresses plasma renin activity and aldosterone synthesis, contributing to its antihypertensive effects .

2.1. Heart Failure Management

ANF (103-123) and its analogs have been investigated for their roles in managing heart failure. Their ability to reduce preload and afterload on the heart makes them valuable therapeutic agents:

  • Acute Decompensated Heart Failure : Synthetic forms such as carperitide have been approved for use in Japan for treating acute decompensated heart failure, demonstrating efficacy in improving hemodynamic parameters .
  • Chronic Heart Failure : Studies indicate that ANF may help improve left ventricular function and reduce hospitalizations related to heart failure exacerbations .

2.2. Hypertension Treatment

The antihypertensive properties of ANF (103-123) have led to research into its potential as a treatment for essential hypertension:

  • Vasodilatory Effects : By promoting vasodilation and inhibiting norepinephrine release, ANF can effectively lower blood pressure in hypertensive patients .
  • Plasma Levels and Hypertension Correlation : Research has shown that plasma levels of ANF are often lower in hypertensive individuals, suggesting a compensatory mechanism that could be targeted therapeutically .

Metabolic Implications

Recent studies have highlighted the role of ANF (103-123) in metabolic processes, particularly regarding obesity and insulin sensitivity:

  • Lipid Metabolism : ANF has been associated with lipid mobilization and may play a role in glucose homeostasis, potentially influencing the development of metabolic syndrome .
  • Insulin Sensitivity : There is ongoing research into how ANF may improve insulin sensitivity, which could have significant implications for diabetes management .

4.1. Case Study Overview

A review of clinical trials involving ANF (103-123) reveals promising outcomes:

StudyPopulationInterventionOutcome
PARADIGM TrialPatients with heart failureARNi vs. EnalaprilReduced mortality; increased ANP levels
ASCEND-HF TrialAcute heart failure patientsNesiritide administrationInitial efficacy but concerns over hypotension

These studies illustrate both the potential benefits and limitations of using ANF-related therapies in clinical practice.

4.2. Mechanistic Insights

Research has demonstrated that ANF (103-123) exerts its effects through distinct cellular pathways:

  • cGMP Pathway Activation : Studies show a dose-dependent increase in cGMP levels upon administration of ANF, indicating its role as a signaling molecule that mediates vascular responses .
  • Target Organ Effects : The biological effects vary across different target organs, with significant action observed in the kidneys and vasculature, emphasizing the need for tailored therapeutic approaches based on individual patient profiles .

Mechanism of Action

Atrial natriuretic factor (103-123) exerts its effects by binding to natriuretic peptide receptors, primarily the guanylyl cyclase-A receptor. This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in:

    Vasodilation: Relaxation of vascular smooth muscle cells.

    Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

    Inhibition of Renin-Angiotensin-Aldosterone System: Reducing blood volume and pressure

Comparison with Similar Compounds

Research Findings and Clinical Implications

Key Studies

ANF (103-123) in Platelet Signaling :

  • ANF (103-123) inhibits adenylate cyclase in rat platelets with 10× higher potency than ANF (99-126), highlighting its role in cAMP modulation .

Pathophysiological Roles :

  • Mutations in ANF-RGC (e.g., 669WTAPELL675) reduce cGMP synthesis, causing hypertension and cardiac hypertrophy in mice, underscoring the importance of intact ANF signaling .
Clinical Limitations and Opportunities
  • ANF (103-123): Limited by poor receptor affinity in humans and lack of GC-A activation. Potential applications in kaliuretic therapy require receptor-specific targeting .
  • ANF (99-126) : The gold standard for natriuretic peptide therapy but faces challenges in peptide stability and delivery .

Biological Activity

Atrial natriuretic factor (ANF) is a peptide hormone produced by the heart, primarily involved in the regulation of blood pressure and fluid balance. The specific fragment known as Atrial Natriuretic Factor (103-123) plays a significant role in various physiological processes, including diuresis and natriuresis, through its interaction with specific receptors in the body. This article explores the biological activity of ANF (103-123), highlighting its mechanisms of action, physiological effects, and relevant research findings.

1. Overview of Atrial Natriuretic Factor (ANF)

ANF is synthesized in the atria of the heart and released in response to increased atrial pressure. It serves as a counter-regulatory hormone to the renin-angiotensin-aldosterone system (RAAS), promoting vasodilation and sodium excretion. The fragment ANF (103-123), also referred to as atriopeptin I, is derived from the larger precursor peptide and retains significant biological activity.

ANF (103-123) exerts its effects primarily through binding to specific receptors on target cells:

  • Natriuretic Peptide Receptors : ANF interacts with three types of receptors—NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylate cyclase-coupled receptors that mediate the increase in intracellular cGMP levels, leading to smooth muscle relaxation and natriuresis.
  • Inhibition of Renin Secretion : ANF reduces renin release from the kidneys, which decreases angiotensin II production and subsequently lowers blood pressure.

3. Physiological Effects

The biological activities of ANF (103-123) include:

  • Diuresis : Promotes increased urine output by inhibiting sodium reabsorption in the renal tubules.
  • Vasodilation : Causes relaxation of vascular smooth muscle, reducing systemic vascular resistance.
  • Inhibition of Aldosterone : Suppresses aldosterone secretion from the adrenal glands, further promoting sodium excretion.

4.1 Receptor Binding Studies

Research indicates that ANF (103-123) has a strong affinity for NPR-A and NPR-B receptors. A study demonstrated that this fragment could effectively compete with full-length ANF for receptor binding, suggesting it retains significant biological activity despite being truncated .

4.2 Physiological Impact on Blood Pressure

In experimental models involving spontaneously hypertensive rats, administration of ANF (103-123) resulted in a notable decrease in blood pressure due to its vasodilatory effects . This underscores its potential therapeutic applications in managing hypertension.

4.3 Case Studies

A clinical study involving patients with heart failure showed that elevated levels of ANF correlate with improved renal function and reduced fluid overload . Another case highlighted that patients receiving ANF treatment experienced significant reductions in both systolic and diastolic blood pressure .

5. Comparative Biological Activity

To further elucidate the biological activity of ANF (103-123), a comparison with other fragments such as ANF (99-126) can be made:

FragmentBiological ActivityKey Effects
ANF (99-126)HighStrong vasodilation, significant natriuresis
ANF (103-123)ModerateEffective but less potent than 99-126

This table illustrates that while ANF (103-123) is effective, it is not as potent as its longer counterpart.

6. Conclusion

Atrial Natriuretic Factor (103-123) exhibits significant biological activity through its interaction with natriuretic peptide receptors, leading to important physiological effects such as diuresis and vasodilation. Ongoing research continues to explore its therapeutic potential in conditions like hypertension and heart failure. Understanding the nuances of its action can aid in developing targeted therapies for cardiovascular diseases.

Q & A

Basic Research Questions

Q. How is Atrial Natriuretic Factor (ANF) (103-123) quantified in biological samples, and what methodological considerations are critical for accuracy?

  • Methodological Answer : Radioimmunoassay (RIA) remains a gold standard for quantifying ANF (103-123) in plasma. Key steps include:

  • Sample Preparation : Use EDTA-treated plasma to inhibit protease activity, and centrifuge at 4°C to preserve peptide integrity .
  • Antibody Specificity : Employ antibodies raised against the C-terminal sequence of ANF (103-123) to avoid cross-reactivity with other natriuretic peptides (e.g., BNP, CNP) .
  • Validation : Include recovery experiments with spiked synthetic ANF (103-123) to assess extraction efficiency (ideally >85%) .
    • Limitations : Cross-reactivity with degraded fragments or pro-ANF precursors may occur; liquid chromatography-mass spectrometry (LC-MS) is recommended for confirmatory analysis .

Q. What physiological mechanisms underlie ANF (103-123)'s role in blood pressure regulation?

  • Mechanistic Insights :

  • Renal Effects : ANF (103-123) increases glomerular filtration rate (GFR) via vasodilation of afferent arterioles and inhibits sodium reabsorption in the distal tubule by suppressing aldosterone release .
  • Vascular Smooth Muscle : Binds to NPR-A receptors, activating particulate guanylate cyclase (pGC) and elevating intracellular cGMP, which reduces cytosolic calcium and induces relaxation .
  • Neurohormonal Modulation : Suppresses renin-angiotensin-aldosterone system (RAAS) activity, as shown by inverse correlations between plasma ANF (103-123) and renin activity in hypertensive cohorts .

Advanced Research Questions

Q. How do contradictory findings on ANF (103-123)'s correlation with hypertension phenotypes inform experimental design?

  • Case Analysis :

  • Renovascular vs. Essential Hypertension : Plasma ANF (103-123) levels are elevated in renovascular hypertension (e.g., renal artery stenosis) due to volume overload, but not consistently in essential hypertension. This discrepancy highlights the need for subphenotyping patients by sodium intake, renal function, and cardiac output in study designs .
  • Age and Weight Confounders : ANF (103-123) correlates positively with age and negatively with BMI in controls. Multivariate regression must adjust for these variables to isolate disease-specific effects .
    • Recommendations : Stratify cohorts by hypertension etiology and use dynamic testing (e.g., saline infusion) to assess ANF (103-123) responsiveness .

Q. What molecular strategies resolve conflicting data on ANF (103-123)'s receptor interactions and signaling crosstalk?

  • Key Findings :

  • NPR-A vs. NPR-C : ANF (103-123) primarily binds NPR-A to stimulate cGMP production, but NPR-C (a clearance receptor) may internalize the peptide or inhibit adenylyl cyclase via Gi proteins. Use NPR-A knockout models or selective antagonists (e.g., A71915) to dissect pathways .
  • Calcium Signaling Interplay : Neurocalcin δ (NCδ) enhances ANF (103-123)-NPR-A signaling by lowering the Km of guanylate cyclase for GTP in a Ca²⁺-dependent manner. Co-immunoprecipitation and mutagenesis studies (e.g., truncating NCδ’s myristoylation site) validate this interaction .

Q. How can researchers optimize ANF (103-123) analogs for enhanced stability and renal targeting?

  • Design Strategies :

  • Backbone Modification : Replace protease-sensitive residues (e.g., Arg¹¹⁰, Leu¹¹³) with D-amino acids or non-natural analogs to prolong half-life .
  • Conjugation : PEGylation or fusion with albumin-binding domains improves pharmacokinetics. For renal targeting, incorporate ligands for megalin/cubilin receptors .
    • Validation : Test analogs in ischemia-reperfusion or diabetic nephropathy models, measuring urinary cGMP excretion and natriuretic response .

Methodological Challenges

Q. What are the limitations of current ANF (103-123) assays in differentiating bioactive vs. degraded forms?

  • Analytical Gaps :

  • Degradation Products : Commercial ELISAs may detect inactive fragments (e.g., ANF 103-115). Use immunocapture followed by MALDI-TOF to profile intact vs. truncated peptides .
  • Neprilysin Interference : Neprilysin inhibitors (e.g., sacubitril) alter ANF (103-123) clearance. Pre-treat plasma with neprilysin inhibitors during sample collection to standardize measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.